11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane
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Overview
Description
11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structure incorporating a thiazole ring and a diazaspiro scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves the formation of the spirocyclic core followed by the introduction of the thiazole moiety. One common method involves the use of a coupling reaction between a spirocyclic intermediate and a thiazole derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .
Scientific Research Applications
11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in the nature of the attached heterocycles.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar spirocyclic structures but contain different heteroatoms (oxygen and sulfur) in the rings.
Uniqueness
11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is unique due to the presence of both a thiazole ring and a diazaspiro scaffold, which confer distinct chemical and biological properties. This combination of features is not commonly found in other spirocyclic compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
11-[(2-methyl-1,3-thiazol-4-yl)methyl]-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-12-16-13(8-19-12)7-17-5-6-18-11-14(10-17)3-2-4-15-9-14/h8,15H,2-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXPHKRNIQZPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCOCC3(C2)CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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